5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-8-amine
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Overview
Description
5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-8-amine: is a heterocyclic compound with the molecular formula C7H10N2. It is part of the imidazopyridine family, known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-8-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with formaldehyde and an amine source under acidic conditions to form the imidazo[1,5-a]pyridine core .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the cyclization reaction to maximize yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, often using alkyl halides or acyl chlorides as reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemistry: 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-8-amine is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds .
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design, targeting various biological pathways .
Medicine: The compound has shown promise in medicinal chemistry for the development of drugs with antimicrobial, anti-inflammatory, and anticancer properties .
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or modulate signaling pathways involved in inflammation or cancer .
Comparison with Similar Compounds
- 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol
- 4-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)benzonitrile
- (5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine
Comparison: 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-8-amine is unique due to its specific substitution pattern and the presence of an amine group at the 8-position. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
1211528-96-9 |
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Molecular Formula |
C7H11N3 |
Molecular Weight |
137.18 g/mol |
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-8-amine |
InChI |
InChI=1S/C7H11N3/c8-6-2-1-3-10-5-9-4-7(6)10/h4-6H,1-3,8H2 |
InChI Key |
AONXNHOJEZKUFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CN=CN2C1)N |
Origin of Product |
United States |
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